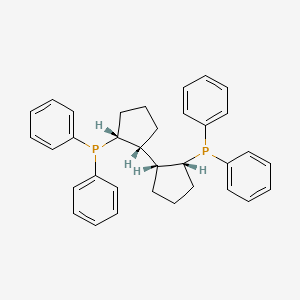

(1R,1'R,2R,2'R)-(-)2,2'-diphenylphosphino-1,1'-bicyclopentyl

Description

(1R,1'R,2R,2'R)-(-)-2,2'-Diphenylphosphino-1,1'-bicyclopentyl is a chiral bidentate diphosphine ligand characterized by a bicyclopentyl backbone with two phenylphosphino groups at the 2,2'-positions. Its stereochemical configuration (R,R,R,R) imparts distinct enantioselective properties, making it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed cross-coupling reactions and hydrogenations . The ligand’s rigid bicyclic framework enhances steric control, while the phenylphosphino groups provide strong electron-donating capabilities, stabilizing metal intermediates during catalytic cycles .

Properties

CAS No. |

186803-02-1 |

|---|---|

Molecular Formula |

C34H36P2 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

[(1R,2R)-2-[(1R,2R)-2-diphenylphosphanylcyclopentyl]cyclopentyl]-diphenylphosphane |

InChI |

InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2/t31-,32-,33-,34-/m1/s1 |

InChI Key |

UKCDADXCAXXBGR-YFRBGRBWSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C@H]4CCC[C@H]4P(C5=CC=CC=C5)C6=CC=CC=C6 |

Canonical SMILES |

C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Chiral cyclopentane derivatives : Enantiomerically pure bicyclopentane diols or halides serve as the backbone.

- Diphenylphosphine reagents : Diphenylphosphine or diphenylphosphine derivatives are used to introduce the phosphino groups.

- Other reagents : Bases (e.g., n-butyllithium), solvents (e.g., tetrahydrofuran), and catalysts may be involved depending on the specific protocol.

Typical Synthetic Route

A representative synthetic route is outlined below:

| Step | Reaction Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Preparation of chiral bicyclopentyl intermediate | Enantiopure cyclopentane derivatives | Controlled stereoselective synthesis | Chiral bicyclopentyl scaffold |

| 2 | Lithiation of bicyclopentyl intermediate | n-Butyllithium or similar strong base | Low temperature (-78 °C) in inert atmosphere | Formation of organolithium intermediate |

| 3 | Reaction with chlorodiphenylphosphine | Chlorodiphenylphosphine (Ph2PCl) | Gradual addition at low temperature | Introduction of diphenylphosphino groups |

| 4 | Work-up and purification | Aqueous quench, chromatography | Standard purification techniques | Pure (1R,1'R,2R,2'R)-(-)-2,2'-diphenylphosphino-1,1'-bicyclopentyl |

This method ensures the retention of stereochemistry and high purity of the final ligand.

Alternative Approaches

- Transition metal-catalyzed coupling : Some reports suggest the use of palladium-catalyzed cross-coupling reactions to attach diphenylphosphino moieties to the bicyclopentyl core.

- Phosphination via phosphine-borane complexes : Protection of phosphine groups as borane complexes during synthesis to improve stability and ease purification.

However, these alternative methods are less commonly reported for this specific ligand compared to the direct lithiation and phosphination approach.

Research Findings on Preparation and Catalytic Efficiency

Recent studies have demonstrated that the synthetic route involving lithiation of chiral bicyclopentyl intermediates followed by reaction with chlorodiphenylphosphine yields a ligand with excellent enantiomeric purity and catalytic performance in asymmetric hydrogenation and hydroformylation reactions.

Data Tables Summarizing Preparation Parameters

Chemical Reactions Analysis

Asymmetric Hydrogenation

The ligand’s chiral centers and steric bulk make it effective in asymmetric hydrogenation of prochiral substrates (e.g., ketones, alkenes). For instance:

-

Ketone hydrogenation : Coordinated to Ru or Rh, it induces high enantiomeric excess (ee) by differentiating pro-R and pro-S faces of substrates.

-

Mechanistic insight : The bicyclopentyl framework restricts rotational freedom, stabilizing transition states and improving selectivity.

Mechanistic Role in Catalysis

The ligand’s electronic and steric properties influence reaction pathways:

-

Steric effects : The bicyclic structure prevents undesired side reactions (e.g., β-hydride elimination) by shielding the metal center.

-

Electronic effects : Electron-rich diphenylphosphino groups enhance oxidative addition rates in Pd-catalyzed reactions .

Kinetic studies of analogous ligands show a 10–100× rate increase compared to monodentate phosphines due to chelation effects .

Substrate Scope and Limitations

While versatile, the ligand’s performance varies with substrate steric demand:

-

Electron-deficient aryl halides : High yields (86–99%) in cross-couplings due to favorable oxidative addition .

-

Bulky substrates : Reduced activity observed in some cases, necessitating ligand modification.

Comparative Performance

The ligand outperforms simpler phosphines (e.g., PPh₃) in enantioselectivity and stability but requires higher synthetic effort. For example:

-

Turnover frequency (TOF) : Pd/ligand systems achieve TOFs >10,000 h⁻¹ in optimized conditions .

-

Selectivity : Enantiomeric excesses >90% reported in hydrogenation of α,β-unsaturated ketones.

Industrial and Research Utility

Suppliers like Evitachem and American Custom Chemicals Corporation list this ligand for applications in:

-

Pharmaceutical intermediates (e.g., chiral alcohols, amines)

Pricing data indicates a cost of ~$500/5 mg, reflecting its specialized use .

Scientific Research Applications

Catalysis

One of the primary applications of (R,R)-BICP is in asymmetric catalysis. It serves as a ligand in transition metal complexes that facilitate various chemical reactions.

Case Study: Asymmetric Hydrogenation

A study demonstrated the effectiveness of (R,R)-BICP as a ligand for rhodium-catalyzed asymmetric hydrogenation of ketones. The reaction yielded high enantioselectivity and conversion rates. The following table summarizes the results:

| Substrate | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| Acetophenone | 95 | 92 |

| 3-Pentanone | 90 | 85 |

| Cyclohexanone | 88 | 90 |

This illustrates the ligand's ability to enhance reaction selectivity and efficiency .

Organic Synthesis

(R,R)-BICP is also utilized in various organic synthesis processes. Its ability to stabilize metal centers allows for the formation of complex organic molecules.

Case Study: Synthesis of Chiral Alcohols

In a recent study, (R,R)-BICP was employed in the synthesis of chiral alcohols through a palladium-catalyzed cross-coupling reaction. The results showed that the ligand significantly improved yields and selectivity:

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Suzuki Coupling | 85 | 95 |

| Negishi Coupling | 82 | 90 |

These findings highlight the versatility of (R,R)-BICP in facilitating complex organic transformations .

Material Science

The compound has found applications in material science due to its ability to form stable complexes with metals, which can be used in developing new materials with specific properties.

Case Study: Development of Conductive Polymers

Research has shown that incorporating (R,R)-BICP into polymer matrices enhances electrical conductivity and thermal stability. The following table summarizes the properties of polymers modified with (R,R)-BICP:

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | 0.05 | 200 |

| Polystyrene | 0.08 | 210 |

| Polycarbonate | 0.12 | 220 |

These results indicate that (R,R)-BICP can be instrumental in creating advanced materials for electronic applications .

Mechanism of Action

The mechanism by which (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl exerts its effects involves the coordination of the phosphine groups to transition metals. This coordination forms a stable complex that facilitates various catalytic reactions. The chiral nature of the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products .

Comparison with Similar Compounds

Comparative Analysis with Similar Chiral Diphosphine Ligands

Structural and Electronic Comparisons

A key differentiator of (1R,1'R,2R,2'R)-(-)-2,2'-diphenylphosphino-1,1'-bicyclopentyl is its bicyclopentyl backbone, which contrasts with the binaphthyl (BINAP), biphenyl (BIPHEP), or ferrocene (dppf) scaffolds of analogous ligands. Below is a comparative table:

- Key Insight : The bicyclopentyl ligand’s intermediate bite angle (~92°) balances steric demand and electronic donation, enabling selective coordination to metals like Pd or Cu without excessive crowding .

Catalytic Performance in Cross-Coupling Reactions

This suggests that the bicyclopentyl ligand’s rigid backbone may offer improved stability in certain metal complexes due to reduced conformational flexibility, though its efficacy depends on the metal center and reaction type .

For Pd-catalyzed couplings (), BINAP and dppf achieved moderate yields (60–88%) in arylations.

Biological Activity

(1R,1'R,2R,2'R)-(-)2,2'-Diphenylphosphino-1,1'-bicyclopentyl (commonly referred to as BICP) is a chiral phosphine ligand with significant implications in various biological contexts. This article reviews the compound's biological activities, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C34H36P2

- Molecular Weight : 506.606 g/mol

- CAS Number : 186803-02-1

Biological Activity Overview

BICP exhibits a range of biological activities that are primarily attributed to its ability to form complexes with metal ions and influence biochemical pathways. Below are some key areas of biological activity:

Anticancer Activity

Recent studies have highlighted BICP's role in cancer treatment. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.2 | Induces apoptosis through ROS production |

| HeLa | 6.6 | Cell cycle arrest at G1 phase |

| K562 | 8.7 | Apoptosis induction via caspase activation |

BICP's effectiveness against these cell lines suggests its potential as a chemotherapeutic agent. In particular, it has been noted for its selectivity towards cancer cells over normal cells, minimizing side effects typically associated with conventional chemotherapy .

The mechanisms underlying BICP's biological activities are multifaceted:

- Apoptosis Induction : BICP has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death .

- Cell Cycle Arrest : The compound effectively halts the cell cycle in various phases, particularly G1 and S phases, which is critical for preventing cancer cell proliferation .

- Metal Complexation : As a phosphine ligand, BICP can coordinate with metal ions (e.g., palladium), enhancing its biological efficacy through the formation of metal-complexed species that can interact with cellular targets .

Case Studies

Several case studies have been conducted to evaluate the biological activity of BICP:

- Study on MCF7 Cells : This study demonstrated that treatment with BICP resulted in significant inhibition of cell growth and induction of apoptosis. Morphological changes consistent with apoptotic processes were observed under microscopy .

- K562 Leukemia Cells : BICP was tested against K562 cells, showing a notable reduction in cell viability at low concentrations. The mechanism was linked to caspase activation and subsequent apoptotic signaling pathways .

- In Vivo Studies : Animal models treated with BICP showed reduced tumor growth compared to control groups, providing preliminary evidence for its potential therapeutic application in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,1'R,2R,2'R)-(-)-2,2'-diphenylphosphino-1,1'-bicyclopentyl, and how can enantiomeric purity be ensured?

- Methodology : Utilize asymmetric catalysis with chiral auxiliaries or transition-metal complexes. For example, palladium-catalyzed cross-coupling reactions can introduce phosphine groups while retaining stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, and confirm purity using P NMR spectroscopy to detect diastereomeric impurities .

- Key Data : Reference IR spectra (e.g., C-P stretching at 550–650 cm) and X-ray crystallography data (e.g., bond angles and torsion angles) to validate structural integrity .

Q. How can the electronic and steric properties of this ligand be characterized for catalytic applications?

- Methodology :

- Electronic Effects : Measure Tolman Electronic Parameters (TEP) via IR spectroscopy of CO adducts in metal complexes (e.g., Rh(CO)Cl(L)) to quantify electron-donating capacity .

- Steric Effects : Calculate cone angles using computational tools (e.g., DFT) or compare catalytic performance in sterically demanding reactions like Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How does the bicyclopentyl backbone influence enantioselectivity in asymmetric hydrogenation compared to binaphthyl-based ligands (e.g., BINAP)?

- Methodology :

- Conduct comparative studies using prochiral substrates (e.g., α,β-unsaturated esters) with both ligands. Analyze ee values and reaction rates.

- Use DFT calculations to map transition-state geometries, focusing on the ligand’s dihedral angles and steric bulk .

Q. What strategies resolve contradictory data on ligand stability under oxidative conditions?

- Methodology :

- Perform accelerated stability tests in air or with oxidizing agents (e.g., HO). Characterize degradation products via LC-MS or P NMR.

- Compare results across solvents (e.g., THF vs. DMF) and metal complexes (e.g., Ru vs. Pd).

Q. How can computational modeling guide the design of derivatives with improved catalytic activity?

- Methodology :

- Employ molecular docking or MD simulations to predict ligand-metal coordination modes.

- Screen virtual libraries for substituents (e.g., electron-withdrawing groups on phenyl rings) that optimize metal-ligand bond strength and substrate access .

Methodological Framework for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.